Carbonyl vs. Hydroxyl Linker Redox State
Picrasidine A possesses a ketone (propan-1-one) linker between its two β-carboline units, whereas Quassidine B (CAS 1207862-37-0, also designated Dihydropicrasidine A) bears the corresponding secondary alcohol (propan-1-ol) linker, representing the direct reduced analog . The molecular formula of Picrasidine A is C₂₇H₂₂N₄O₃ (MW 450.5) versus C₂₇H₂₄N₄O₃ (MW 452.5) for Quassidine B, a difference of two hydrogen atoms . This oxidation-state difference alters hydrogen-bond acceptor/donor capacity: Picrasidine A presents five H-bond acceptors and two H-bond donors, while Quassidine B adds an additional H-bond donor at the hydroxyl position, modifying solubility, chromatographic retention, and target-binding geometry [1].
| Evidence Dimension | Oxidation state at the inter-β-carboline linker |
|---|---|
| Target Compound Data | Picrasidine A: ketone (C=O) linker; molecular formula C₂₇H₂₂N₄O₃; MW 450.5 g/mol |
| Comparator Or Baseline | Quassidine B (Dihydropicrasidine A): alcohol (CH-OH) linker; C₂₇H₂₄N₄O₃; MW 452.5 g/mol |
| Quantified Difference | ΔMW = +2.0 g/mol; ΔH-bond donors = +1; oxidation state difference: carbonyl vs. hydroxyl |
| Conditions | Structural characterization by NMR (¹H, ¹³C) and mass spectrometry; commercial QC specifications (HPLC purity ≥98% for both compounds) |
Why This Matters
Selecting Picrasidine A rather than Quassidine B ensures procurement of the oxidized ketone form, which may exhibit different metabolic stability, target engagement, or pro-drug behavior; substitution without verification introduces an uncontrolled variable in redox-sensitive assays or structure-activity studies.
- [1] PubChem. Picrasidine A (CID 5315686). Computed Properties: Hydrogen Bond Donor Count 2; Hydrogen Bond Acceptor Count 5. View Source
